molecular formula C24H22O6 B2499458 (Z)-tert-butyl 2-((2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 859659-39-5

(Z)-tert-butyl 2-((2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2499458
CAS No.: 859659-39-5
M. Wt: 406.434
InChI Key: JEVJGLZZICBGDE-NHDPSOOVSA-N
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Description

The compound is a derivative of coumarin, which is a class of benzopyrones . Coumarins are known for their high emission quantum yield, photo stability, and good solubility in common solvents . They are widely used as laser dyes and have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .


Synthesis Analysis

The compound can be synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, a series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Molecular Structure Analysis

The mean plane of the 2H-chromene ring system forms a dihedral angle with the mean plane of ethyl 2-hydroxyacetate moiety . The structure was confirmed by spectral analysis using NMR spectroscopy and X-ray crystallography.


Chemical Reactions Analysis

The compound can undergo light triggered photodimerization . This photochemistry observed may be used to control the properties of the new polysaccharide derivatives and are thus of interest in the design of smart materials .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 425.07832 . The yield of the compound is 0.212 g (35.7%), and the melting point is 203–205°C .

Scientific Research Applications

Synthesis and Material Science Applications

  • Synthetic Methodologies

    Research by Shablykin et al. (2017) explored the interaction of homophthalic anhydride with (triphenylphosphoranylidene)acetates, focusing on the synthesis of related compounds including (1-oxo-1H-isochromen-3-yl)acetate. This study demonstrates the compound's utility in synthesizing complex organic molecules, which could have implications for material science and organic chemistry Shablykin, Merzhyievsky, & Shablykina, 2017.

  • Antimicrobial Activity

    Čačić et al. (2009) described the design and synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, highlighting the antimicrobial potential of compounds derived from related structures. Such studies suggest possible biomedical applications of derivatives synthesized from the compound Čačić, Molnar, Balić, Draca, & Rajković, 2009.

  • Coordination Polymers and Sensing Applications

    Zhu et al. (2020) synthesized water-stable Zn(II) coordination polymers with potential applications in sensing acetylacetone and Fe3+ ions. This indicates the role of chromene-based compounds in developing materials with specific sensing capabilities Zhu, Fu, Liu, Li, & Dong, 2020.

Chemical Properties and Analysis

  • Molecular Structure Analysis

    The study of molecular and solid-state structures, such as the work by Tomaščiková et al. (2008), which determined the structures of related compounds through X-ray diffraction, NMR, and other spectroscopic methods, provides insight into the chemical properties and potential applications of these molecules in various fields Tomaščiková, Danihel, Böhm, Imrich, Kristian, Potočňák, Čejka, & Klika, 2008.

  • Environmental and Green Chemistry

    The development of environmentally benign procedures, like the rapid microwave-assisted synthesis reported by Raval, Naik, & Desai (2012), highlights the potential of chromene derivatives in promoting green chemistry practices. Their work on synthesizing compounds with antimicrobial activity emphasizes the importance of efficient, sustainable methodologies Raval, Naik, & Desai, 2012.

Mechanism of Action

The compound exerts significant inhibitory activity against the growth of tested bacterial strains . Some of them are found to be potent antimicrobial agents .

Future Directions

The compound’s photoactive properties make it of interest in the design of smart materials . Its antimicrobial properties also suggest potential uses in the medical field .

Properties

IUPAC Name

tert-butyl 2-[[(2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O6/c1-24(2,3)30-22(25)14-27-17-8-9-18-20(12-17)29-21(23(18)26)11-15-10-16-6-4-5-7-19(16)28-13-15/h4-12H,13-14H2,1-3H3/b21-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVJGLZZICBGDE-NHDPSOOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=CC=CC=C4OC3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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